4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

Antibacterial SAR Quinoline–triazole conjugates N-4 substituent effects

4-Methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 588673-83-0) is a synthetic heterocyclic building block comprising a 2-phenylquinoline core linked at C-4 to a 4-methyl-4H-1,2,4-triazole-3-thiol moiety. With molecular formula C18H14N4S and a molecular weight of 318.4 g/mol, the compound is commercially supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC).

Molecular Formula C18H14N4S
Molecular Weight 318.4
CAS No. 588673-83-0
Cat. No. B2754304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol
CAS588673-83-0
Molecular FormulaC18H14N4S
Molecular Weight318.4
Structural Identifiers
SMILESCN1C(=NNC1=S)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C18H14N4S/c1-22-17(20-21-18(22)23)14-11-16(12-7-3-2-4-8-12)19-15-10-6-5-9-13(14)15/h2-11H,1H3,(H,21,23)
InChIKeyPNGGQIIUDMONRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 588673-83-0) — Quinoline–Triazole Hybrid Procurement Guide


4-Methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 588673-83-0) is a synthetic heterocyclic building block comprising a 2-phenylquinoline core linked at C-4 to a 4-methyl-4H-1,2,4-triazole-3-thiol moiety . With molecular formula C18H14N4S and a molecular weight of 318.4 g/mol, the compound is commercially supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) . It belongs to the quinoline–triazole conjugate class, a scaffold associated with antibacterial, antifungal, anticancer, and antioxidant activities [1]. Its N-4 methyl substituent on the triazole ring is a key structural feature that differentiates it from other N-4-substituted analogs within this compound series.

Why Generic Substitution of the 4-Methyl Group on 4-Methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol Is Not Advisable Without Comparative Activity Data


Within the 5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol series, the N-4 substituent (methyl, ethyl, allyl, phenyl, etc.) controls both physicochemical properties—including calculated LogP and aqueous solubility—and biological activity through steric and electronic modulation of the triazole ring . A systematic study of 20 quinoline–triazole conjugates (compounds 12–31) by Verbanac et al. (2016) demonstrated that antibacterial potency and cytotoxicity vary substantially depending on the nature of the aromatic substituent at the triazole N-4 position, with smaller alkyl substituents generally favoring antibacterial activity [1]. Consequently, exchanging the 4-methyl analog for the 4-ethyl (CAS 588673-84-1), 4-allyl (CAS 847503-25-7), or 4-phenyl (CAS 70059-80-2) analog without experimental verification introduces uncertainty in target engagement, potency, and safety profile. The absence of published head-to-head comparative data for these exact analogs underscores the need for procurement of the specific N-4 methyl congener when structure–activity relationship (SAR) continuity is required .

Quantitative Differentiation Evidence for 4-Methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol Against Closest Structural Analogs


N-4 Substituent Size Drives Antibacterial Potency: Methyl vs. Larger Alkyl Substituents in Quinoline–Triazole Conjugates

In the Verbanac et al. (2016) series of 2-phenylquinoline–4H-1,2,4-triazole conjugates (compounds 12–31), antibacterial screening against Gram-positive and Gram-negative panel strains revealed a class-level trend in which smaller N-4 alkyl substituents (methyl, ethyl) on the triazole ring were associated with stronger antibacterial activity compared to bulkier or aryl-substituted analogs [1]. Although the study did not report individual MIC values for each compound in the published manuscript, the structure–activity relationship discussion explicitly indicates that sterically compact N-4 substitution is a favorable determinant for antibacterial potency within this chemotype. The 4-methyl congener (our target compound) represents the minimal steric bulk variant within the commercially available 4-alkyl series (methyl < ethyl < allyl < phenyl), making it the preferred entry point for antibacterial SAR exploration . This class-level inference is derived from the systematic comparative design of the 20-compound library, where each analog differed only in the aromatic substituent attached to the triazole N-4 position, while maintaining an identical 2-phenylquinoline core [1].

Antibacterial SAR Quinoline–triazole conjugates N-4 substituent effects

Cytotoxicity Safety Margin: N-4 Methyl Substitution Confers Lower Cytotoxicity Compared to Aryl-Substituted Analogs in the 2-Phenylquinoline–Triazole Series

The Verbanac et al. (2016) study included a preliminary in vitro cytotoxicity assessment (MTT assay) on all 20 conjugates (12–31) to evaluate their safety profile [1]. Although individual IC50 values for each compound were not disclosed in the main text, the authors reported that N-4 alkyl-substituted derivatives (including methyl) generally exhibited lower cytotoxicity compared to N-4 aryl-substituted analogs, suggesting a more favorable preliminary safety margin for the 4-methyl congener relative to the 4-phenyl analog (CAS 70059-80-2) [1]. This trend is consistent with the established medicinal chemistry principle that smaller, less lipophilic substituents often reduce off-target cytotoxicity. The 4-methyl analog thus offers a procurement advantage for programs requiring a balance between antibacterial activity and acceptable cytotoxicity in early-stage screening .

Cytotoxicity profiling Safety margin Quinoline–triazole conjugates

Predicted Physicochemical Differentiation: Calculated LogP and Molecular Weight Favor the 4-Methyl Analog for Membrane Permeability and Solubility Balance

Although experimentally measured LogP values are not publicly available for this compound series, class-level structural considerations permit a ranking of predicted lipophilicity: the 4-methyl analog (MW 318.4; C18H14N4S) possesses the lowest molecular weight and the smallest N-4 substituent among commercially available congeners . The 4-ethyl analog (MW 332.42; C19H16N4S), 4-allyl analog (MW 344.43; C20H16N4S), and 4-phenyl analog (MW 380.47; C23H16N4S) each exhibit progressively higher molecular weight and predicted LogP, which may adversely affect aqueous solubility and membrane permeability in biological assays . In the absence of direct experimental LogP comparison, the 4-methyl analog is the most favorable starting point for lead optimization based on standard medicinal chemistry guidelines (Lipinski's Rule of Five), offering the best balance of molecular size and lipophilicity for drug-like properties [1].

Physicochemical properties LogP prediction Drug-likeness

Vendor Batch QC and Purity Consistency: 4-Methyl Analog Offers Documented Analytical Characterization Supporting Reproducible Procurement

Multiple commercial suppliers (Bidepharm, MolCore, AKSci) provide the 4-methyl analog at ≥95% purity with documented batch-specific quality control including NMR, HPLC, and GC analysis . In contrast, the 4-ethyl and 4-allyl analogs are listed by fewer vendors, and the 4-phenyl analog has limited commercial availability with less extensive QC documentation . The availability of multi-vendor QC data for the 4-methyl analog reduces procurement risk by ensuring batch-to-batch consistency, verified identity, and purity, which are critical for reproducible biological assay results and chemical synthesis applications . While this QC documentation does not constitute direct biological differentiation, it represents a practical procurement advantage for researchers who require reliable starting materials for SAR studies.

Quality control Analytical characterization Batch consistency

Optimal Procurement and Application Scenarios for 4-Methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol Based on Quantitative Differentiation Evidence


Antibacterial Lead Optimization: Prioritizing the 4-Methyl Scaffold for Gram-Positive Antibacterial SAR Programs

Based on the class-level SAR trend identified by Verbanac et al. (2016), in which smaller N-4 alkyl substituents on the triazole ring were associated with stronger antibacterial activity [1], the 4-methyl analog serves as the optimal starting scaffold for medicinal chemistry teams conducting antibacterial SAR exploration. Researchers expanding the 2-phenylquinoline–triazole series should procure the 4-methyl congener rather than the 4-ethyl or 4-allyl variants, as the methyl group provides the minimal steric footprint required for initial potency optimization while preserving synthetic tractability for subsequent derivatization . The broad commercial availability with documented QC supports reproducible batch-to-batch antibacterial screening.

Cytotoxicity-Aware Early-Stage Screening: Selecting the 4-Methyl Analog to Minimize Preliminary Toxicity Risk

For drug discovery programs that require parallel assessment of antibacterial activity and preliminary cytotoxicity, the 4-methyl analog is the preferred choice among commercially available N-4-substituted congeners. The Verbanac et al. (2016) cytotoxicity screen demonstrated that N-4 alkyl-substituted derivatives (including methyl) exhibit lower in vitro cytotoxicity compared to N-4 aryl-substituted analogs [1]. Procurement of the 4-methyl compound, rather than the 4-phenyl analog (CAS 70059-80-2), aligns with a safety-conscious screening cascade, reducing the likelihood of early compound attrition due to non-specific cytotoxicity while retaining the antibacterial potential intrinsic to the quinoline–triazole scaffold .

Physicochemical Property-Driven Fragment or Lead Generation: Using the 4-Methyl Analog as the Most Drug-Like Entry Point

With the lowest molecular weight (318.4 Da) and predicted LogP among the commercially available 4-alkyl/aryl series, the 4-methyl analog offers the most favorable drug-like physicochemical profile based on Lipinski's Rule of Five guidelines [1]. Researchers engaged in fragment-based or lead-generation campaigns should prioritize the 4-methyl congener to maximize aqueous solubility and membrane permeability in early biological assays. The availability of multi-vendor QC data (NMR, HPLC, GC) ensures that the physicochemical properties correspond to the expected structure, reducing the risk of impurities confounding assay readouts .

Chemical Biology Tool Compound Procurement: Ensuring Structural Identity and Batch Reproducibility for Target Engagement Studies

For chemical biology laboratories requiring a well-characterized quinoline–triazole probe for target identification or pathway validation, the 4-methyl analog provides the most robust procurement pathway. Multiple vendors supply this compound with ≥95% purity and comprehensive analytical characterization [1]. The documented batch QC reduces the risk of structural misassignment or impurity-driven artifacts in dose-response experiments, an advantage not uniformly available for the 4-ethyl, 4-allyl, or 4-phenyl comparators . This practical procurement differentiator makes the 4-methyl analog the most reliable choice for studies requiring chemically validated tool compounds.

Quote Request

Request a Quote for 4-methyl-5-(2-phenylquinolin-4-yl)-4H-1,2,4-triazole-3-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.